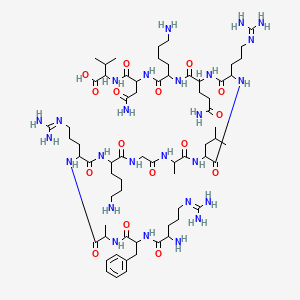
108273-68-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Moth Cytochrome C (MCC) (88-103) involves the sequential addition of amino acids to form a peptide chain. The process typically employs solid-phase peptide synthesis, where the peptide is assembled on a solid support. Each amino acid is added one at a time, with the amino group of the incoming amino acid being protected to prevent unwanted side reactions. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxybenzotriazole to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of Moth Cytochrome C (MCC) (88-103) can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of solid-phase peptide synthesis, allowing for the efficient production of large quantities of the peptide. The final product is typically purified using high-performance liquid chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Moth Cytochrome C (MCC) (88-103) primarily undergoes peptide bond formation and hydrolysis reactions. The peptide bonds can be formed through condensation reactions, while hydrolysis reactions can break these bonds under acidic or basic conditions .
Common Reagents and Conditions
Coupling Reagents: Dicyclohexylcarbodiimide, N-hydroxybenzotriazole
Protecting Groups: Fluorenylmethyloxycarbonyl (Fmoc) for amino groups
Cleavage Reagents: Trifluoroacetic acid for removing protecting groups and cleaving the peptide from the solid support.
Major Products
The major product of these reactions is the peptide Moth Cytochrome C (MCC) (88-103) itself. Hydrolysis reactions can yield smaller peptide fragments or individual amino acids .
Scientific Research Applications
Moth Cytochrome C (MCC) (88-103) has several applications in scientific research:
Mechanism of Action
Moth Cytochrome C (MCC) (88-103) exerts its effects by interacting with T cell receptors on thymocytes. This interaction induces positive selection, a process where thymocytes with functional T cell receptors are selected to mature into T cells. The molecular targets involved include the T cell receptor complex and associated signaling pathways that lead to thymocyte survival and differentiation .
Comparison with Similar Compounds
Similar Compounds
Human Cytochrome C (88-103): Similar in sequence but derived from human cytochrome c.
Mouse Cytochrome C (88-103): Similar in sequence but derived from mouse cytochrome c.
Uniqueness
Moth Cytochrome C (MCC) (88-103) is unique due to its origin from moth cytochrome c, which provides a distinct sequence and structural properties compared to its human and mouse counterparts. This uniqueness makes it valuable for comparative studies in immunology and biochemistry .
Properties
CAS No. |
108273-68-3 |
|---|---|
Molecular Formula |
C₇₉H₁₃₃N₂₃O₂₅ |
Molecular Weight |
1805.04 |
sequence |
One Letter Code: ANERADLIAYLKQATK |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


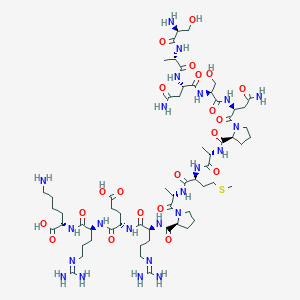
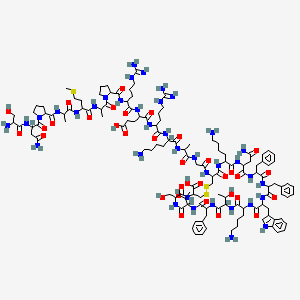
![(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B612546.png)
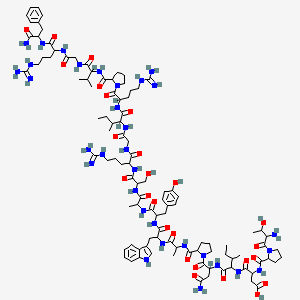
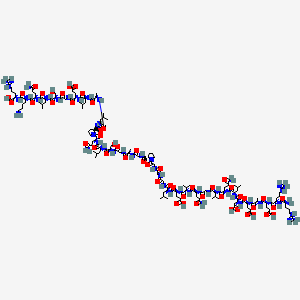
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid](/img/structure/B612535.png)
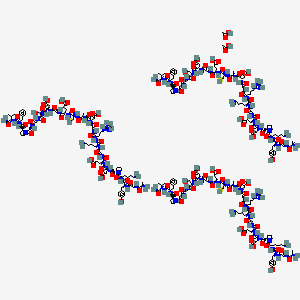
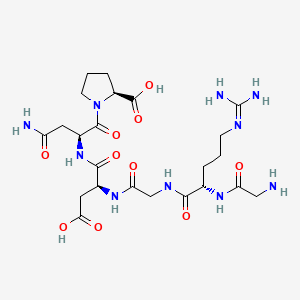
![(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612541.png)
